![molecular formula C31H42N6O7 B10771790 [3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
[3H]cyc(DTrp-DAsp-Pro-DVal-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is a synthetic cyclic peptide labeled with tritium ([3H]). This compound is often used in scientific research due to its unique structure and properties. The cyclic nature of the peptide provides stability and resistance to enzymatic degradation, making it a valuable tool in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The cyclic structure is formed by cyclizing the linear peptide, often using a head-to-tail cyclization method. Tritium labeling is introduced through specific hydrogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The tritium labeling process is carefully monitored to ensure safety and precision, given the radioactive nature of tritium.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Substitution reactions can be performed to modify the side chains of the amino acids within the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Various alkylating agents or acylating agents depending on the desired modification.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan residue.
Reduction: Reduced forms of specific amino acid residues.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Chemistry
In chemistry, [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is used to study peptide synthesis, stability, and interactions with other molecules. Its labeled form allows for tracking and quantification in various experiments.
Biology
In biological research, this compound is utilized to investigate protein-protein interactions, receptor binding studies, and enzyme kinetics. The tritium label provides a means to monitor the peptide’s behavior in biological systems.
Medicine
In medicine, this compound) is employed in drug development and pharmacokinetic studies. Its stability and resistance to degradation make it an ideal candidate for studying peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the development of diagnostic assays and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The tritium label allows for precise tracking of the compound’s distribution and interaction within biological systems. Pathways involved may include signal transduction, receptor activation, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
[3H]cyc(DTrp-DAsp-Pro-DVal-Leu): Unique due to its specific sequence and tritium labeling.
[3H]cyc(DTrp-DAsp-Pro-DVal-Ile): Similar structure but with isoleucine instead of leucine.
[3H]cyc(DTrp-DAsp-Pro-DVal-Phe): Contains phenylalanine instead of leucine, altering its properties.
Uniqueness
The uniqueness of this compound) lies in its specific amino acid sequence and the presence of tritium labeling. This combination provides distinct advantages in stability, binding affinity, and traceability in research applications.
Properties
Molecular Formula |
C31H42N6O7 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]-2-tritioacetic acid |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1/i14T/t14?,21-,22+,23-,24-,26+ |
InChI Key |
VYCMAAOURFJIHD-HCGDBENESA-N |
Isomeric SMILES |
[3H]C([C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(C)C)C(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


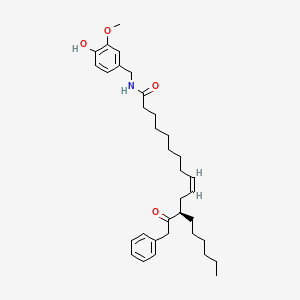
![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)
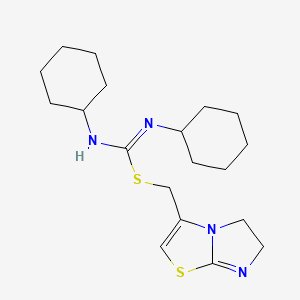
![N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B10771721.png)
![3-[2-[2-Benzyl-6-(3-hydroxy-4-methoxypyrrolidin-1-yl)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771725.png)
![tert-butyl 3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771727.png)
![(3R,5R)-7-[5-(3-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-3-propan-2-ylpyrrolo[2,3-c]quinolin-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10771730.png)
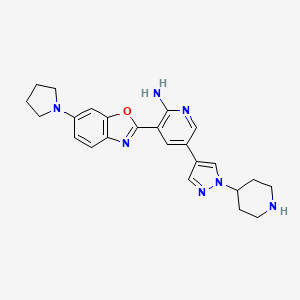
![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)
![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)
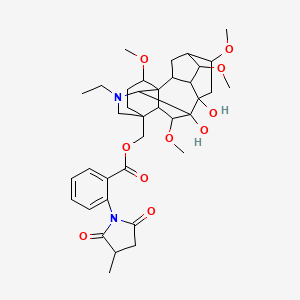
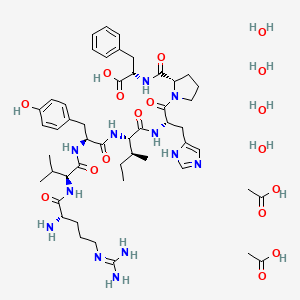

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
